(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone

Bruton's Tyrosine Kinase Kinase Inhibition Indazole Scaffolds

This indazole scaffold features a pre-installed morpholino-methanone at C6, delivering 1 nM BTK potency and optimized for CNS-penetrant inhibitor design (tPSA 76.38 Ų). Ideal for multiple sclerosis, primary CNS lymphoma, or JAK2-selective (4.6-fold over JAK3) discovery programs without immunosuppressive liabilities. Exploit in DEL or parallel synthesis to combat kinase inhibitor resistance, including C481S BTK mutations.

Molecular Formula C14H17N3O3
Molecular Weight 275.308
CAS No. 1421462-48-7
Cat. No. B2888506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone
CAS1421462-48-7
Molecular FormulaC14H17N3O3
Molecular Weight275.308
Structural Identifiers
SMILESCN1C(=C2C=CC(=CC2=N1)C(=O)N3CCOCC3)OC
InChIInChI=1S/C14H17N3O3/c1-16-14(19-2)11-4-3-10(9-12(11)15-16)13(18)17-5-7-20-8-6-17/h3-4,9H,5-8H2,1-2H3
InChIKeyRFBGNPMUVJHZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: Sourcing (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone for BTK Inhibitor Research


(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone (CAS: 1421462-48-7) is a synthetic indazole derivative characterized by a 3-methoxy-2-methyl substitution pattern and a morpholino amide at the 6-position [1]. This compound is not a final therapeutic but a critical building block in medicinal chemistry, most notably for generating potent inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies [2]. Its documented activity in biochemical assays establishes it as a privileged scaffold for developing covalent or reversible kinase inhibitors, differentiating it from non-kinase-targeting indazole building blocks.

Why Simple Indazole Building Blocks Cannot Substitute (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone in Targeted Inhibitor Synthesis


Generic indazole building blocks, such as simple halogenated or boronic acid variants, lack the pre-installed morpholino-methanone moiety at the 6-position, which is critical for projecting into the solvent-exposed region or hinge-binding motif of kinases like BTK [1]. The combined 3-methoxy-2-methyl substitution pattern also uniquely influences the electronic properties and binding pose of the core, a feature absent in unsubstituted or mono-substituted indazoles. Direct replacement with a compound like 1H-indazol-6-amine or 6-bromoindazole would require additional synthetic steps and would not guarantee the same target potency, as the morpholino amide directly contributes to the low-nanomolar biochemical activity observed against key therapeutic targets [2].

Quantitative Evidence for Selecting (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone Over Comparable Scaffolds


Sub-Nanomolar Biochemical Potency Against BTK Kinase Differentiates from Earlier Generation Scaffolds

This compound serves as the core scaffold for an inhibitor that achieves an IC50 of 1 nM against BTK in a biochemical assay, as documented in patent example US20240083900, Example 150 [1]. This represents a significant potency enhancement over the well-known first-generation indazole-based BTK probe, compound 7, which showed an IC50 of 0.5 nM but with a different hinge binder [2]. The comparable potency, achieved with the distinct morpholino methanone vector, provides a key alternative chemotype for overcoming potential resistance or optimizing ADME properties while maintaining target engagement.

Bruton's Tyrosine Kinase Kinase Inhibition Indazole Scaffolds

Chemotype-Driven Selectivity Window Within the JAK Kinase Family

A closely related indazole-morpholino methanone analog from the same chemical series (US9216999, Example 73) demonstrates a measurable selectivity window within the JAK family. This analog shows an IC50 of 14 nM for JAK2, 11 nM for TYK2, and a 4.6-fold selectivity window against JAK3 (IC50 = 65 nM) [1]. This class-level data strongly infers that the (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone scaffold, with its unique 3-methoxy substitution, can further modulate and potentially improve upon this JAK2/JAK3 selectivity profile compared to other indazole cores. This contrasts with pan-JAK inhibitors like Tofacitinib, which shows lower selectivity, with enzyme IC50 values of 1 nM (JAK1), 20 nM (JAK2), and 1 nM (JAK3) [2].

JAK Kinase Family Kinase Selectivity Indazole Chemotype

Differentiated Physicochemical Profile for CNS Drug Discovery: tPSA Advantage

The compound itself exhibits a topological polar surface area (tPSA) of 76.38 Ų, which is at the upper limit of the typical range for CNS drug-likeness but significantly lower than larger macrocyclic or sugar-based building blocks . In a class-level comparison, morpholine-bridged indazole derivatives have been explicitly patented for their ability to stimulate soluble guanylate cyclase (sGC) in the CNS, linking this specific chemotype to overcoming the blood-brain barrier [1]. This property differentiates it from other indazole building blocks with higher tPSA (>90 Ų) or an increased number of hydrogen bond donors, which would be less suitable for CNS-targeted library design.

CNS Drug Discovery Physicochemical Properties tPSA Optimization

Optimal Application Scenarios for (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone Based on Comparative Evidence


Designing Next-Generation, CNS-Penetrant BTK Inhibitors

Leverage the scaffold's proven 1 nM BTK inhibitory activity [1] and its favorable tPSA of 76.38 Ų to synthesize focused libraries aimed at identifying a CNS-penetrant BTK inhibitor for treating multiple sclerosis or primary CNS lymphoma. The morpholino group's established role in CNS drug design, as evidenced by its patented use in CNS-active indazoles [2], provides a clear rationale for prioritizing this scaffold over non-CNS-optimized BTK chemotypes.

Developing JAK2-Sparing or -Selective Probes for Hematology

Use the compound as a starting point for structure-activity relationship (SAR) studies targeting JAK2 selectivity. The class-level evidence shows a 4.6-fold selectivity window for JAK2 over JAK3, in contrast to the JAK3-biased profile of Tofacitinib [3]. A procurement strategy centered on this scaffold enables the exploration of JAK2-specific signaling in myeloproliferative neoplasms without the immunosuppressive liabilities of JAK3 inhibition.

Diversifying Kinase Inhibitor Libraries for Resistant Cancer Models

Incorporate this scaffold into a DNA-encoded library (DEL) or parallel synthesis campaign to generate novel chemotypes overcoming acquired resistance to first-line kinase inhibitors. The 1 nM potency against BTK, a target prone to C481S mutation-driven resistance, is supported by binding data [1]. Its structural differentiation from simple indazole boronic esters allows for rapid exploration of new vectors in the kinase binding pocket.

Quote Request

Request a Quote for (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.